3,4,5-Trifluorobenzoic acid

Catalog No.
S711696
CAS No.
121602-93-5
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzoic acid

CAS Number

121602-93-5

Product Name

3,4,5-Trifluorobenzoic acid

IUPAC Name

3,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

VJMYKESYFHYUEQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

Transient Directing Group in C-H Activation Reactions

Transition metal-catalyzed C-H activation is a powerful tool for organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds. 3,4,5-Trifluorobenzoic acid can act as a transient directing group in these reactions [1]. The fluorine atoms influence the electronic properties of the molecule, making it bind selectively to the transition metal catalyst. This binding then directs the catalyst to a specific carbon-hydrogen bond on the target molecule, enabling precise functionalization. This approach offers greater control and regioselectivity compared to traditional methods.

Source

[1] Ossila ()

3,4,5-Trifluorobenzoic acid is a fluorinated aromatic carboxylic acid with the chemical formula C₇H₄F₃O₂ and a CAS number of 121602-93-5. This compound features three fluorine atoms substituted at the 3, 4, and 5 positions of the benzoic acid structure. The presence of these electronegative fluorine atoms significantly influences the compound's physical and chemical properties, including its acidity and reactivity. It is characterized by a strong acidity, making it useful in various organic synthesis applications .

Due to its acidic nature. It can act as a catalyst in organic reactions and is often used as a starting material for synthesizing other compounds. Notably, it participates in:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group can influence reactivity patterns in nucleophilic substitution reactions.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form trifluorotoluene derivatives .

Several methods exist for synthesizing 3,4,5-trifluorobenzoic acid:

  • Fluorination of Benzoic Acid: Direct fluorination methods can introduce fluorine atoms at the desired positions on the benzoic acid ring.
  • Grignard Reactions: Utilizing aryl-Grignard reagents followed by carboxylation processes can yield this compound efficiently.
  • Continuous Flow Synthesis: Recent advancements have introduced microflow processes that enhance the efficiency and safety of synthesizing trifluorobenzoic acids .

3,4,5-Trifluorobenzoic acid has diverse applications:

  • Catalyst: It is employed as a catalyst in various organic reactions due to its strong acidity.
  • Intermediate: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Transient Directing Group: In transition metal-catalyzed C-H activation reactions, it serves as a transient directing group .

Interaction studies involving 3,4,5-trifluorobenzoic acid primarily focus on its reactivity with other chemical species. Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a subject of interest in studies related to molecular recognition and catalysis. Additionally, computational studies have explored its conformational landscapes and rotational spectra to understand its interactions better .

Several compounds share structural similarities with 3,4,5-trifluorobenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2,3,6-Trifluorobenzoic AcidC₇H₄F₃O₂Different fluorine substitution pattern affects reactivity.
2-Trifluoromethylbenzoic AcidC₇H₆F₃O₂Contains a trifluoromethyl group instead of trifluoro substituents.
3-Fluorobenzoic AcidC₇H₅FO₂Only one fluorine atom affects acidity and reactivity differently.

The uniqueness of 3,4,5-trifluorobenzoic acid lies in its specific substitution pattern of fluorine atoms which enhances its acidity and modifies its reactivity compared to other similar compounds.

XLogP3

1.7

Melting Point

98.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

121602-93-5

Wikipedia

3,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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